molecular formula C9H14N2 B12955981 3-Isopropyl-N-methylpyridin-4-amine

3-Isopropyl-N-methylpyridin-4-amine

Cat. No.: B12955981
M. Wt: 150.22 g/mol
InChI Key: JATMIUSJTMOXNC-UHFFFAOYSA-N
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Description

3-Isopropyl-N-methylpyridin-4-amine, also known as 2-isopropyl-4-methylpyridin-3-amine, is an organic compound with the molecular formula C9H14N2. This compound is characterized by a pyridine ring substituted with an isopropyl group at the 2-position, a methyl group at the 4-position, and an amine group at the 3-position. It is used primarily in the synthesis of pharmaceutical intermediates and has applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-N-methylpyridin-4-amine can be achieved through several methods. One common approach involves the reaction of 3-chloro-2-isopropylpyridine with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the substitution reaction .

Another method involves the use of Suzuki-Miyaura coupling, where a boronic acid derivative of 2-isopropyl-4-methylpyridine is reacted with an amine under palladium catalysis. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-N-methylpyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Isopropyl-N-methylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it acts as an inhibitor of the KRAS G12C protein, which is implicated in various cancers. The compound binds to the active site of the protein, preventing its activation and subsequent signaling pathways that lead to cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-isopropyl-4-methylpyridine
  • 4-Methyl-2-propan-2-ylpyridin-3-amine
  • 3-Pyridinamine, 4-methyl-2-(1-methylethyl)-

Uniqueness

3-Isopropyl-N-methylpyridin-4-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to act as a precursor for KRAS G12C inhibitors sets it apart from other similar compounds, making it valuable in cancer research and drug development .

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

N-methyl-3-propan-2-ylpyridin-4-amine

InChI

InChI=1S/C9H14N2/c1-7(2)8-6-11-5-4-9(8)10-3/h4-7H,1-3H3,(H,10,11)

InChI Key

JATMIUSJTMOXNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CN=C1)NC

Origin of Product

United States

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